5,5,14-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one
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Overview
Description
5,5,14-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,14-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one typically involves multiple steps, including the formation of intermediate compounds that are subsequently cyclized to form the final tetracyclic structure. One common synthetic route involves the use of allylic silylethers, which undergo a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
5,5,14-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one can undergo various types of chemical reactions, including:
Oxidation: The presence of sulfur and nitrogen atoms makes the compound susceptible to oxidation reactions.
Reduction: The compound can be reduced under appropriate conditions, leading to the formation of different reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at positions where the ring system is less sterically hindered.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various amine derivatives.
Scientific Research Applications
5,5,14-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one has several scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity, particularly due to the presence of sulfur and nitrogen atoms, makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: The compound may have potential therapeutic applications, such as serving as a lead compound for drug development targeting specific enzymes or receptors.
Industry: Its chemical reactivity could be harnessed for the development of new materials or catalysts.
Mechanism of Action
The mechanism by which 5,5,14-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one exerts its effects is not fully understood. its molecular targets likely include enzymes and receptors that interact with its sulfur and nitrogen atoms. The compound may inhibit or activate these targets through covalent or non-covalent interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 15-Methoxy-5,14,14-trimethyl-2,10-dioxo-16-oxatetracyclo[13.2.2.01,13.05,9]nonadec-6-yl acetate
- (1R,3E,7E,11R)-1,5,5,8-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene
- 2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate
Uniqueness
5,5,14-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one is unique due to its specific combination of oxygen, sulfur, and nitrogen atoms within a tetracyclic framework
Properties
IUPAC Name |
5,5,14-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-15(2)5-10-8(6-20-15)4-9-11-12(21-13(9)17-10)14(19)18(3)7-16-11/h4,7H,5-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSVLQNOSLDYFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=O)N(C=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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